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molecular formula C9H8ClN3S B8728348 5-(3-Chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 63262-29-3

5-(3-Chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No. B8728348
M. Wt: 225.70 g/mol
InChI Key: BVPHNVDCIYWQPL-UHFFFAOYSA-N
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Patent
US04020078

Procedure details

A well-stirred mixture of 125 g (0.8 mole) of 3-chlorobenzoic acid and 84 g (0.8 mole) of 4-methylthiosemicarbazide in 700 ml of dioxane was heated until the solution was homogeneous. Phosphorus oxychloride (123 g, 0.8 mole) was added dropwise to the resulting solution at a rate to maintain the dioxane at gentle reflux.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=O.[CH3:11][NH:12][C:13](=[S:16])[NH:14][NH2:15].P(Cl)(Cl)(Cl)=O>O1CCOCC1>[CH3:11][NH:12][C:13]1[S:16][C:5]([C:4]2[CH:8]=[CH:9][CH:10]=[C:2]([Cl:1])[CH:3]=2)=[N:15][N:14]=1

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1
Name
Quantity
84 g
Type
reactant
Smiles
CNC(NN)=S
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
123 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated until the solution

Outcomes

Product
Name
Type
Smiles
CNC=1SC(=NN1)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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